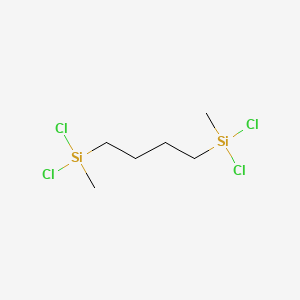

1,4-Bis(methyldichlorosilyl)butane

Description

1,4-Bis(methyldichlorosilyl)butane is a silicon-containing organometallic compound with the formula $ \text{Cl}2\text{Si(CH}3\text{)–CH}2\text{CH}2\text{CH}2\text{CH}2–\text{Si(CH}3\text{)Cl}2 $. It features two methyldichlorosilyl groups ($ \text{CH}3\text{SiCl}2 $) attached to the terminal carbons of a butane backbone. This compound is primarily utilized in polymer chemistry as a precursor for synthesizing polysiloxanes and silicon-based hybrid materials. Its reactivity stems from the labile Si–Cl bonds, which facilitate hydrolysis and condensation reactions.

Properties

IUPAC Name |

dichloro-[4-[dichloro(methyl)silyl]butyl]-methylsilane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14Cl4Si2/c1-11(7,8)5-3-4-6-12(2,9)10/h3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJVMIIAKISKTDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](CCCC[Si](C)(Cl)Cl)(Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14Cl4Si2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

1,4-Bis(methyldichlorosilyl)butane can be synthesized through the reaction of 1,4-dibromobutane with methyldichlorosilane in the presence of a catalyst. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the product . Industrial production methods involve similar synthetic routes but on a larger scale, ensuring high purity and yield .

Chemical Reactions Analysis

1,4-Bis(methyldichlorosilyl)butane undergoes several types of chemical reactions:

Hydrolysis: Reacts rapidly with water to form silanols and hydrochloric acid.

Reduction: Can be reduced to form silane derivatives under specific conditions.

Common reagents used in these reactions include water, alcohols, and reducing agents like lithium aluminum hydride. Major products formed from these reactions include silanols, siloxanes, and other organosilicon derivatives .

Scientific Research Applications

1,4-Bis(methyldichlorosilyl)butane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-Bis(methyldichlorosilyl)butane involves its reactivity with nucleophiles and electrophiles. The compound’s dichlorosilyl groups can undergo substitution reactions, leading to the formation of various organosilicon derivatives. These reactions often involve the formation of intermediate silanols, which can further react to form siloxanes and other stable products .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 1,4-Bis(methyldichlorosilyl)butane with structurally or functionally related compounds from the evidence:

Key Differences

- Reactivity: 1,4-Bis(methyldichlorosilyl)butane undergoes hydrolysis to form silanol intermediates, enabling siloxane network formation. In contrast, 1,4-bis(diphenylphosphino)butane is redox-stable and serves as an electron-rich ligand in catalysis . 1,4-Butanediol lacks Si/Cl functionality, limiting its use to polyester synthesis rather than ceramic precursors .

- Applications: Silicon-based compounds (e.g., the target compound) are pivotal in materials science, whereas phosphine derivatives are critical in asymmetric catalysis . 2,3-Bis(2,6-di-i-propylphenylimino)butane is specialized for metal coordination, unlike the silyl/phosphino analogs .

- Physical Properties: The dichlorosilyl groups in the target compound impart higher reactivity and polarity compared to the non-polar 1,4-bis(diphenylphosphino)butane . 1,4-Butanediol is a low-melting (20°C) liquid, contrasting with the crystalline nature of the imino- and phosphino-butane derivatives .

Research Findings and Data Gaps

- Safety: Unlike 1,4-butanediol (UN No. 18), the target compound’s hazardous properties are undocumented in the evidence. However, dichlorosilyl groups likely necessitate stringent handling (e.g., gloves, ventilation) akin to other chlorosilanes .

- Market Trends: 1,4-Bis(diphenylphosphino)butane has a well-established market due to its catalytic applications, whereas the target compound’s niche role in materials science may limit commercial visibility .

Biological Activity

1,4-Bis(methyldichlorosilyl)butane is a silane compound notable for its unique structure and potential applications in various fields, including materials science and biology. Understanding its biological activity is crucial for evaluating its safety and efficacy in potential applications.

Chemical Structure and Properties

1,4-Bis(methyldichlorosilyl)butane has the molecular formula C6H14Cl4Si2. Its structure consists of a butane backbone with two methyldichlorosilyl groups attached, which contributes to its chemical reactivity and interaction with biological systems.

Biological Activity Overview

Research into the biological activity of 1,4-Bis(methyldichlorosilyl)butane indicates several potential effects:

- Antimicrobial Properties : Preliminary studies suggest that the compound may exhibit antimicrobial activity. This is particularly relevant in the development of coatings and materials that require antibacterial properties .

- Cytotoxic Effects : Some investigations have indicated that silane compounds can have cytotoxic effects on certain cell lines, which raises questions about their safety in biomedical applications .

- Interaction with Biological Molecules : The presence of silicon in the compound may influence its interaction with proteins and nucleic acids, potentially altering their function or stability .

Research Findings

Recent studies have explored the biological implications of silanes, including 1,4-Bis(methyldichlorosilyl)butane:

- Case Study 1 : A study examining the cytotoxic effects of various silanes on cancer cell lines found that 1,4-Bis(methyldichlorosilyl)butane exhibited significant cytotoxicity at higher concentrations. The mechanism appears to involve disruption of cellular membranes and interference with metabolic processes .

- Case Study 2 : In another study focusing on antimicrobial activity, 1,4-Bis(methyldichlorosilyl)butane was tested against a range of bacterial strains. Results indicated a moderate level of antibacterial activity, suggesting potential for use in antimicrobial coatings.

The mechanisms by which 1,4-Bis(methyldichlorosilyl)butane exerts its biological effects are not fully elucidated but may involve:

- Membrane Disruption : The lipophilicity of silanes can lead to interactions with lipid membranes, causing destabilization and cell lysis.

- Reactive Species Formation : Silanes can generate reactive oxygen species (ROS) under certain conditions, contributing to oxidative stress within cells .

Data Summary

The following table summarizes key findings related to the biological activity of 1,4-Bis(methyldichlorosilyl)butane:

| Study | Biological Activity | Concentration Tested | Key Findings |

|---|---|---|---|

| Case Study 1 | Cytotoxicity | Varies (up to 100 µM) | Significant cytotoxic effects on cancer cell lines |

| Case Study 2 | Antimicrobial | 10 µM | Moderate antibacterial activity against specific strains |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.